molecular formula C8H8BrNO2 B1340033 2-Amino-5-bromo-3-methylbenzoic acid CAS No. 206548-13-2

2-Amino-5-bromo-3-methylbenzoic acid

Cat. No. B1340033
M. Wt: 230.06 g/mol
InChI Key: RWLPKYJTGUCBQH-UHFFFAOYSA-N
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Patent
US09073890B2

Procedure details

To a solution of 2-amino-3-methylbenzoic acid (1.23 g, 8.14 mmol, 1.0 eq) in 15 mL of DMSO was added 40% HBr (6.00 mL, 44.7 mmol, 5 eq). The resulting mixture was stirred at room temperature overnight. A white precipitate formed during the course of the reaction. The reaction mixture was quenched with saturated aqueous NaHCO3 resulting in a white solid that was filtered and dried in vacuo to yield 950 mg in 51% yield of Ivi-a as white solid. LCMS m/z=229.9 (M+1) (Method B) (retention time=1.20 min),
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[BrH:12]>CS(C)=O>[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([Br:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1C
Name
Quantity
6 mL
Type
reactant
Smiles
Br
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed during the course of the reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous NaHCO3 resulting in a white solid
FILTRATION
Type
FILTRATION
Details
that was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 950 mg in 51% yield of Ivi-a as white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=C(C(=O)O)C=C(C=C1C)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.